molecular formula C6H11BrO3 B8595029 3-(3-Bromopropoxy)propanoic acid CAS No. 690999-00-9

3-(3-Bromopropoxy)propanoic acid

Cat. No. B8595029
M. Wt: 211.05 g/mol
InChI Key: SYTNZSXWPIGPMT-UHFFFAOYSA-N
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Patent
US08080565B2

Procedure details

To a flask was added 3-bromopropanol (25 mL, 0.28 mol) and β-propiolactone (5.0 mL, 0.07 mol) and the resulting mixture was heated to 80° C. for 14 h. The reaction mixture was then cooled to room temperature and the excess 3-bromopropanol was removed under reduced pressure. The crude product was dissolved in dichloromethane (300 mL) and extracted with 1 N sodium hydroxide (300 mL). The aqueous layer was then acidified to pH 2 and extracted with dichloromethane (300 mL). The organic layer was then washed with water (200 mL), brine (200 mL), dried over anhydrous magnesium sulfate and the solvent removed under reduced pressure to give 9.4 g of the title intermediate, which was used without further purification (64% yield).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][OH:5].[C:6]1(=[O:10])[O:9][CH2:8][CH2:7]1>>[Br:1][CH2:2][CH2:3][CH2:4][O:5][CH2:8][CH2:7][C:6]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
BrCCCO
Name
Quantity
5 mL
Type
reactant
Smiles
C1(CCO1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the excess 3-bromopropanol was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in dichloromethane (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 N sodium hydroxide (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (300 mL)
WASH
Type
WASH
Details
The organic layer was then washed with water (200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCCCOCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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